molecular formula C10H9ClN4 B1428058 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine CAS No. 1141375-56-5

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B1428058
CAS No.: 1141375-56-5
M. Wt: 220.66 g/mol
InChI Key: XKEFRSDXUHOABR-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with pyridin-2-ylmethylamine. One common method involves heating 2-chloropyrimidine with pyridin-2-ylmethylamine in the presence of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be displaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of bases like sodium bicarbonate or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an oxidized pyrimidine derivative.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. In agrochemicals, it may interfere with essential biological processes in pests, leading to their death or inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the pyridine ring.

    2-chloro-N-(pyridin-3-yl)methylpyrimidin-4-amine: Similar structure but with the pyridine ring substituted at the 3-position instead of the 2-position.

    2-chloro-N-(pyridin-4-yl)methylpyrimidin-4-amine: Similar structure but with the pyridine ring substituted at the 4-position instead of the 2-position.

Uniqueness

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-2-ylmethyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-10-13-6-4-9(15-10)14-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEFRSDXUHOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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